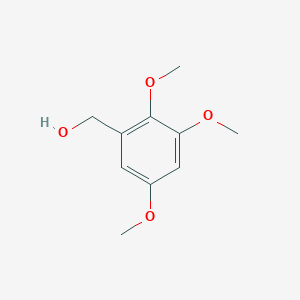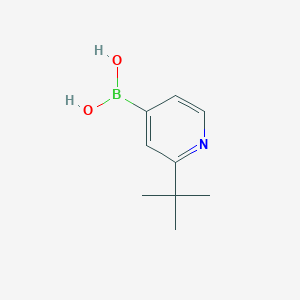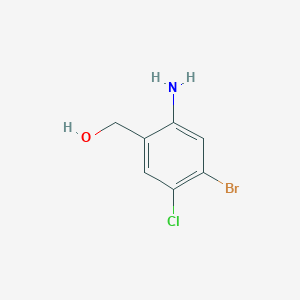
(2,3,5-Trimethoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,5-Trimethoxyphenyl)methanol is an organic compound characterized by a phenyl ring substituted with three methoxy groups at the 2, 3, and 5 positions, and a methanol group at the benzylic position
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2,3,5-Trimethoxyphenyl)methanol involves the reduction of (2,3,5-Trimethoxyphenyl)benzaldehyde. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions, with the aldehyde being reduced to the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde to the alcohol. This method is advantageous due to its efficiency and scalability .
化学反応の分析
Types of Reactions: (2,3,5-Trimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (2,3,5-Trimethoxyphenyl)benzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to (2,3,5-Trimethoxyphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium ethoxide in ethanol.
Major Products:
Oxidation: (2,3,5-Trimethoxyphenyl)benzaldehyde.
Reduction: (2,3,5-Trimethoxyphenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
科学的研究の応用
(2,3,5-Trimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The biological activity of (2,3,5-Trimethoxyphenyl)methanol is primarily attributed to its ability to interact with various molecular targets. For instance, it can inhibit enzymes such as tubulin, which is crucial for cell division. The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting mitosis. Additionally, it can modulate signaling pathways by interacting with proteins like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to apoptosis in cancer cells .
類似化合物との比較
(3,4,5-Trimethoxyphenyl)methanol: Similar structure but different substitution pattern, leading to varied biological activity.
(2,4,6-Trimethoxyphenyl)methanol: Another isomer with distinct reactivity and applications.
(3,4,5-Trimethoxyphenyl)benzaldehyde: The aldehyde counterpart, used in different synthetic applications
Uniqueness: (2,3,5-Trimethoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and synthetic organic chemistry .
特性
分子式 |
C10H14O4 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
(2,3,5-trimethoxyphenyl)methanol |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-5,11H,6H2,1-3H3 |
InChIキー |
FMHOXQHQHVVWPN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)

![(1R,5S)-3-Acryloyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B12962632.png)









